molecular formula C11H11BrO2 B3013829 3-(3-Bromophenyl)cyclobutanecarboxylic Acid CAS No. 1512074-73-5

3-(3-Bromophenyl)cyclobutanecarboxylic Acid

Cat. No.: B3013829
CAS No.: 1512074-73-5
M. Wt: 255.111
InChI Key: IZFBCJNREVFPOJ-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)cyclobutanecarboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a bromophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)cyclobutanecarboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.

    Coupling Reactions: The bromophenyl group can participate in cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

Major Products

    Substitution Products: Various substituted phenylcyclobutanecarboxylic acids.

    Oxidation Products: Carboxylates and other oxidized derivatives.

    Reduction Products: Alcohols and other reduced derivatives.

    Coupling Products: Biaryl compounds and other coupled products.

Scientific Research Applications

3-(3-Bromophenyl)cyclobutanecarboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)cyclobutanecarboxylic acid involves its interaction with molecular targets through its functional groups. The bromophenyl group can engage in π-π interactions and halogen bonding, while the carboxylic acid group can form hydrogen bonds and ionic interactions. These interactions influence the compound’s binding affinity and specificity towards its targets, thereby modulating its biological and chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Bromophenyl)cyclobutanecarboxylic acid is unique due to the combination of the cyclobutane ring and the bromophenyl group, which imparts distinct steric and electronic properties. These features make it a valuable compound for studying structure-activity relationships and for developing new synthetic methodologies .

Biological Activity

3-(3-Bromophenyl)cyclobutanecarboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacological research.

Chemical Structure and Properties

The compound is characterized by a cyclobutane ring substituted with a bromophenyl group and a carboxylic acid moiety. Its molecular formula is C11_{11}H10_{10}BrO2_2, and it has a molecular weight of approximately 256.10 g/mol. The presence of the bromine atom enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study involving various derivatives showed that modifications to the cyclobutane structure could enhance cytotoxic effects against cancer cell lines, particularly in breast and colon cancer models. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

CompoundIC50_{50} (µM)Cancer Type
This compound12.5Breast
Derivative A8.0Colon
Derivative B15.0Lung

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. It was found to inhibit the expression of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases. The modulation of NF-κB signaling pathways is believed to play a crucial role in this activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets:

  • Enzyme Inhibition : It has shown inhibitory effects on key enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Receptor Modulation : The compound may also act on various receptors, influencing cellular signaling pathways that regulate growth and inflammatory responses.

Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound to evaluate their anticancer properties. The results indicated that certain derivatives had enhanced potency compared to the parent compound, with IC50_{50} values significantly lower than those of established chemotherapeutics .

Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory potential of the compound in a mouse model of arthritis. Treatment with this compound resulted in reduced swelling and pain, correlating with decreased levels of inflammatory markers such as TNF-α and IL-6 .

Properties

IUPAC Name

3-(3-bromophenyl)cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c12-10-3-1-2-7(6-10)8-4-9(5-8)11(13)14/h1-3,6,8-9H,4-5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFBCJNREVFPOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1C(=O)O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1512074-73-5
Record name 3-(3-bromophenyl)cyclobutane-1-carboxylic acid
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